molecular formula C18H16O3 B8544291 2-Ethyl-3-(o-anisoyl)benzofuran

2-Ethyl-3-(o-anisoyl)benzofuran

Cat. No.: B8544291
M. Wt: 280.3 g/mol
InChI Key: DLKGVLCJWCUTPZ-UHFFFAOYSA-N
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Description

Strategic Significance of the Benzofuran (B130515) Nucleus in Contemporary Medicinal Chemistry Research

The benzofuran nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. chemicalbook.comnih.gov This heterocyclic system is a key structural component in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities. nih.govnih.gov

The versatility of the benzofuran ring allows for the development of compounds with diverse therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, analgesic, antitumor, and antiviral properties. nih.gov The ability to introduce various substituents at different positions on the benzofuran core enables chemists to fine-tune the molecule's steric and electronic properties, thereby optimizing its interaction with biological targets. This strategic importance has led to extensive research into the synthesis and biological evaluation of novel benzofuran derivatives. nih.govmdpi.com

Historical Context and Early Investigations into Benzofuran Derivatives

Research into benzofuran and its derivatives dates back over a century. Early investigations focused on the isolation of benzofuran from natural sources like coal tar and the development of fundamental synthetic methodologies. Over time, the discovery of the diverse biological activities of naturally occurring benzofurans spurred greater interest in this class of compounds.

A significant milestone in the application of benzofuran derivatives in medicine was the development of drugs like Benzbromarone (B1666195), a uricosuric agent used in the treatment of gout. google.comgoogle.com Benzbromarone, chemically named 2-ethyl-3-(4-hydroxy-3,5-dibromobenzoyl)benzofuran, shares a structural resemblance to 2-Ethyl-3-(o-anisoyl)benzofuran, highlighting the long-standing interest in 2-ethyl-3-aroylbenzofurans as a class of compounds with therapeutic potential. google.comgoogle.com The success of such drugs has paved the way for the exploration of a wide range of substituted benzofurans.

Position of this compound as a Specific Research Target

A Chinese patent describes the synthesis of related 2-ethyl-3-(4-methoxy)benzoyl benzofuran derivatives and their investigation for uricosuric activity, suggesting that compounds with similar structural motifs are being explored for their therapeutic potential. google.comgoogle.com This places this compound within a group of compounds of interest for their potential physiological effects.

Scope and Objectives of Academic Research Pertaining to this compound

The primary objective of synthesizing this compound in a research context is likely to explore its unique chemical and biological properties. The synthesis itself, a Friedel-Crafts acylation reaction between 2-ethylbenzofuran (B194445) and o-anisoyl chloride, is a well-established method, suggesting that the focus is on the final product rather than novel synthetic methodology. prepchem.com

Academic research on this compound and its analogues is likely driven by the following objectives:

Structure-Activity Relationship (SAR) Studies: To understand how the specific placement of the ethyl and o-anisoyl groups on the benzofuran scaffold influences its biological activity. This includes comparing its effects to other derivatives with different substituents.

Exploration of Therapeutic Potential: Given the known activities of similar compounds like Benzbromarone, research may be aimed at discovering new therapeutic applications, such as uricosuric, anti-inflammatory, or antimicrobial agents. nih.govgoogle.comgoogle.com

Chemical Probe Development: The compound could serve as a chemical tool to probe specific biological pathways or enzyme functions.

Detailed Research Findings

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, its synthesis has been clearly outlined.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. prepchem.com The key steps are as follows:

A solution of 2-ethylbenzofuran and o-anisoyl chloride in a suitable solvent like benzene (B151609) is cooled in an ice bath. prepchem.com

A Lewis acid catalyst, such as stannic chloride (SnCl4), is added dropwise to the mixture. prepchem.com

The reaction is stirred for several hours at room temperature to allow for the acylation to complete. prepchem.com

The reaction is then quenched by pouring it into water containing hydrochloric acid. prepchem.com

The organic layer is separated, washed with a sodium bicarbonate solution and then with water, dried, and the solvent is removed under reduced pressure to yield the final product, this compound, as a yellowish oil. prepchem.com

Compound Data

Below are tables detailing the chemical compounds mentioned in this article.

Interactive Data Table: Main Compound

Compound NameStructureMolecular FormulaInChI Key
This compound[Image of the chemical structure of this compound]C18H16O3Not available in provided search results

Interactive Data Table: Related Compounds

Compound NameStructureMolecular FormulaInChI Key
Benzofuran[Image of the chemical structure of Benzofuran]C8H6OIANQTJSKSUMEQM-UHFFFAOYSA-N
2-Ethylbenzofuran[Image of the chemical structure of 2-Ethylbenzofuran]C10H10OKJHYAEZMOHLVCH-UHFFFAOYSA-N
o-Anisoyl chloride[Image of the chemical structure of o-Anisoyl chloride]C8H7ClO2Not available in provided search results
Benzbromarone[Image of the chemical structure of Benzbromarone]C17H12Br2O3Not available in provided search results
2-Ethyl-3-(4-methoxy)benzoyl benzofuran[Image of the chemical structure of 2-Ethyl-3-(4-methoxy)benzoyl benzofuran]C18H16O3Not available in provided search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(2-ethyl-1-benzofuran-3-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C18H16O3/c1-3-14-17(12-8-4-7-11-16(12)21-14)18(19)13-9-5-6-10-15(13)20-2/h4-11H,3H2,1-2H3

InChI Key

DLKGVLCJWCUTPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

Comprehensive Spectroscopic and Advanced Structural Characterization of 2 Ethyl 3 O Anisoyl Benzofuran and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For 2-Ethyl-3-(o-anisoyl)benzofuran, the spectrum can be divided into three key regions corresponding to the ethyl group, the benzofuran (B130515) core, and the o-anisoyl substituent.

Ethyl Group: The ethyl group at the C2 position of the benzofuran ring is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other.

Benzofuran Aromatic Protons: The four protons on the benzene (B151609) ring of the benzofuran moiety will appear as complex multiplets in the aromatic region.

o-Anisoyl Group Protons: The four protons of the anisoyl ring will also resonate in the aromatic region, with their specific chemical shifts and splitting patterns influenced by the methoxy (B1213986) and carbonyl groups. The methoxy (OCH₃) group itself will produce a distinct singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl -CH₃ ~1.3 Triplet ~7.5
Ethyl -CH₂ ~2.8 Quartet ~7.5
Methoxy -OCH₃ ~3.9 Singlet N/A

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would show distinct signals for the ethyl carbons, the methoxy carbon, the benzofuran and anisoyl aromatic carbons, and the carbonyl carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed.

DEPT-90: Shows only signals for CH groups.

Combining the broadband-decoupled ¹³C spectrum with DEPT results allows for the complete assignment of all protonated carbons.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) DEPT-135 DEPT-90
Carbonyl (C=O) ~190 No Signal No Signal
Benzofuran C2 ~160 No Signal No Signal
Benzofuran C3 ~118 No Signal No Signal
Benzofuran Ar-C ~112 - 155 Positive Positive
Benzofuran Ar-C (quaternary) ~112 - 155 No Signal No Signal
Anisoyl Ar-C ~115 - 135 Positive Positive
Anisoyl Ar-C (quaternary) ~115 - 158 No Signal No Signal
Methoxy (-OCH₃) ~56 Positive No Signal
Ethyl (-CH₂) ~22 Negative No Signal

2D NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the methyl and methylene protons of the ethyl group, confirming their connectivity. Correlations between adjacent aromatic protons on both the benzofuran and anisoyl rings would also be visible. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu It allows for the unambiguous assignment of each protonated carbon by correlating the assigned proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. researchgate.net

Correlation from the ethyl CH₂ protons to the C2 carbon of the benzofuran ring, confirming the position of the ethyl group.

Correlations from the aromatic protons of the anisoyl ring to the carbonyl carbon, linking the benzoyl group.

The most diagnostic correlation would be between the protons on the anisoyl ring (specifically the proton ortho to the carbonyl group) and the C3 carbon of the benzofuran ring, definitively establishing the point of attachment for the entire o-anisoyl moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation pattern.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the unique elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₈H₁₆O₃), HRMS would confirm its elemental composition and thus its molecular formula.

Table 3: HRMS Data for this compound

Formula Calculated Exact Mass [M+H]⁺ Observed Mass [M+H]⁺

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of the synthesized compound and for studying its fragmentation pattern under electron ionization (EI). The fragmentation of 3-aroylbenzofurans can be diagnostic. unica.it Upon electron ionization, the molecular ion (M⁺˙) of this compound would undergo characteristic fragmentation.

Key expected fragments include:

[M - CH₃]⁺: Loss of a methyl radical from the ethyl group.

[M - C₂H₅]⁺: Loss of an ethyl radical, a common fragmentation for ethyl-substituted aromatics.

[o-anisoyl cation, C₈H₇O₂]⁺ at m/z 135: A prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the benzofuran C3. This is a stable acylium ion.

[Benzofuran fragment]⁺: The remaining 2-ethylbenzofuran (B194445) cation radical after cleavage.

The analysis of these fragments allows for the confirmation of the different structural units within the molecule. The fragmentation patterns of benzofuran derivatives are well-studied and provide a reliable method for structural confirmation. nih.govnih.gov

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z (mass-to-charge ratio) Predicted Fragment Ion
280 [C₁₈H₁₆O₃]⁺˙ (Molecular Ion)
265 [M - CH₃]⁺
251 [M - C₂H₅]⁺
135 [C₈H₇O₂]⁺ (o-anisoyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of chemical bonds. For this compound, the key functional groups expected to show characteristic absorption bands are the carbonyl group (C=O) of the ketone, the ether linkage (C-O-C) of the anisoyl group and the benzofuran ring, aromatic C-H bonds, and aliphatic C-H bonds of the ethyl group.

While specific IR data for this compound is not widely published, analysis of analogous benzofuran derivatives provides a reliable framework for spectral interpretation. researchgate.netnih.gov For instance, studies on various 2-aroyl benzofuran derivatives consistently report strong absorption bands for the carbonyl (C=O) stretching vibration. In a series of substituted aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanones, the C=O stretching bands were observed in the range of 1635-1644 cm⁻¹. nih.gov Similarly, for 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one, an α,β-unsaturated ketone system, a characteristic band appears at 1670 cm⁻¹. researchgate.net

The presence of the anisoyl group introduces vibrations associated with the methoxy (-OCH₃) group and the aromatic ether linkage. The C-H stretching of the methyl group in benzofuran derivatives is typically observed between 2914-2932 cm⁻¹. nih.gov The aromatic C-O stretching vibrations are expected in the 1250 cm⁻¹ region. The fundamental benzofuran ring structure also contributes to the spectrum, with characteristic bands for the furan (B31954) ring and the fused benzene ring. acs.orgnist.gov

A summary of expected IR absorption regions for this compound, based on data from analogous compounds, is presented below.

Functional GroupExpected Absorption Range (cm⁻¹)Source(s)
Aromatic C-H Stretch3100 - 3000 nih.gov
Aliphatic C-H Stretch (Ethyl)2980 - 2850 nih.govresearchgate.net
Ketone C=O Stretch (Ar-CO-Ar)1680 - 1635 nih.govresearchgate.net
Aromatic C=C Stretch1600 - 1450 researchgate.net
Asymmetric Ar-O-CH₃ Stretch1275 - 1200 researchgate.net
Symmetric Ar-O-CH₃ Stretch1075 - 1020 researchgate.net
Benzofuran C-O-C Stretch1200 - 1000 acs.org
C-H Out-of-Plane Bending900 - 675 researchgate.net

**3.4. Advanced Solid-State Characterization

While spectroscopic methods provide information about functional groups and connectivity, solid-state techniques like X-ray crystallography offer definitive insights into the three-dimensional arrangement of atoms in a crystalline solid.

X-ray crystallography is the gold standard for determining the absolute configuration and preferred conformation of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the intricate spatial relationships between atoms.

For this compound, which is described as a yellowish oil, obtaining single crystals suitable for X-ray diffraction can be challenging. prepchem.com However, extensive crystallographic studies on analogous crystalline benzofuran derivatives provide valuable structural information that can be extrapolated to understand its likely conformation. researchgate.netnih.govresearchgate.netvensel.org

Studies on compounds like 3-(propan-2-ylidene)benzofuran-2(3H)-one reveal that the benzofuran ring system is highly planar. researchgate.netvensel.org In one such study, the crystal structure contained two independent molecules in the asymmetric unit, both of which were nearly planar with root-mean-square deviations for all non-hydrogen atoms of 0.0292 Å and 0.0592 Å, respectively. researchgate.netvensel.org The planarity of the core structure is a common feature in many benzofuran derivatives. nih.gov

A representative example of crystallographic data from a related benzofuran derivative, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, is shown in the table below. vensel.org

ParameterValueSource(s)
Chemical FormulaC₁₁H₁₀O₂ vensel.org
Crystal SystemMonoclinic vensel.org
Space GroupP2₁/c vensel.org
a (Å)7.1869(3) vensel.org
b (Å)18.0636(10) vensel.org
c (Å)13.1656(7) vensel.org
β (°)96.763(3) vensel.org
Volume (ų)1697.28(15) vensel.org
Z (Molecules per unit cell)8 (Z' = 2) vensel.org

Chromatographic Methods for Purity and Isolation of this compound and Derivatives

Chromatographic techniques are essential for the separation, purification, and assessment of purity of synthetic compounds. For this compound and its analogs, a combination of thin-layer chromatography (TLC), column chromatography, and potentially high-performance liquid chromatography (HPLC) would be employed.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. researchgate.net For benzofuran derivatives, silica (B1680970) gel plates are typically used as the stationary phase. The mobile phase is usually a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). mdpi.com The choice of solvent ratio allows for the optimization of the separation of the desired product from starting materials and byproducts.

Column Chromatography: For the preparative isolation and purification of this compound, column chromatography is the method of choice. mdpi.com Following a synthesis, the crude product, a yellowish oil, is loaded onto a column packed with a stationary phase, most commonly silica gel. prepchem.com The compound is then eluted using a solvent system determined by prior TLC analysis. For example, related benzofuran-based hydroxamic acids have been purified using a gradient of ethyl acetate in petroleum ether. mdpi.com This process effectively removes unreacted starting materials and polar or non-polar impurities.

Recrystallization: In cases where a solid derivative is synthesized, such as the related 2-ethyl-3-(4-hydroxy)benzoylbenzofuran, recrystallization is a powerful purification technique. This compound was successfully purified by recrystallization from glacial acetic acid to yield a grey crystalline powder. google.com

A summary of common chromatographic methods used for benzofuran derivatives is provided below.

MethodStationary PhaseMobile Phase / Solvent SystemPurposeSource(s)
Thin-Layer Chromatography (TLC)Silica GelMixtures of Ethyl Acetate & Petroleum EtherReaction monitoring, solvent screening researchgate.netmdpi.com
Column ChromatographySilica GelGradient of Ethyl Acetate in Petroleum EtherPreparative purification of products mdpi.com
RecrystallizationNot ApplicableGlacial Acetic AcidPurification of solid derivatives google.com

Structure Activity Relationship Sar and Molecular Design Principles for 2 Ethyl 3 O Anisoyl Benzofuran Derivatives

Rational Design and Synthesis of Novel 2-Ethyl-3-(o-anisoyl)benzofuran Analogs

Functional Group Modifications and Isosteric Replacements

Functional group modifications of this compound can be systematically explored to probe the SAR and optimize activity. These modifications can be categorized by the region of the molecule being altered: the 2-ethyl group, the 3-(o-anisoyl) group, and the benzofuran (B130515) core itself.

Modifications of the 2-Ethyl Group: The ethyl group at the C-2 position of the benzofuran ring plays a significant role in the molecule's interaction with its biological targets. Its size, lipophilicity, and conformation can be altered to enhance binding affinity.

Alkyl Chain Homologation: Varying the length of the alkyl chain (e.g., methyl, propyl, butyl) can modulate lipophilicity and steric interactions within a binding pocket.

Introduction of Unsaturation: Replacing the ethyl group with a vinyl or ethynyl group can alter the geometry and electronic properties of the molecule.

Bioisosteric Replacements: Classical isosteres for a methyl group (part of the ethyl group) include -NH2, -OH, and -Cl, which can introduce new hydrogen bonding or polar interactions. researchgate.net A trifluoromethyl group could be used as a bioisostere for the terminal methyl, potentially improving metabolic stability.

Modifications of the 3-(o-anisoyl) Group: The aroyl moiety at the C-3 position is a critical component for activity in this class of compounds. bohrium.com The methoxy (B1213986) group (-OCH3) and its position on the phenyl ring are prime targets for modification.

Positional Isomerism: Moving the methoxy group from the ortho- to the meta- or para- position can significantly impact the molecule's conformation and ability to interact with target residues.

Methoxy Group Bioisosteres: The methoxy group can be replaced with other functionalities to probe electronic and steric effects. Common bioisosteres include hydroxyl (-OH), amino (-NH2), fluoro (-F), or a methyl group (-CH3).

Table 1: Potential Functional Group Modifications and Isosteric Replacements

Molecular Subunit Original Group Potential Modifications/Replacements Rationale for Modification
C-2 Position Ethyl (-CH2CH3) Methyl, Propyl, Isopropyl Modulate lipophilicity and steric bulk
Trifluoroethyl (-CH2CF3) Enhance metabolic stability, alter electronics
Hydroxyethyl (-CH2CH2OH) Introduce hydrogen bonding potential
C-3 Aroyl Group o-Anisoyl m-Anisoyl, p-Anisoyl Probe impact of substituent position
(o-methoxyphenyl) Hydroxyphenyl, Fluorophenyl Alter hydrogen bonding and electronic properties

Scaffold Hopping and Bioisosteric Transformations relevant to Benzofuran Systems

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. rsc.org This approach is valuable for discovering novel chemical entities, improving pharmacokinetic properties, and circumventing existing patents. nih.gov

For benzofuran systems, a common bioisosteric transformation involves replacing the benzofuran core with other bicyclic aromatic heterocycles. Bioisosteres are atoms or groups that have similar physical or chemical properties, which produce broadly similar biological properties in a chemical compound. mdpi.com

Benzofuran to Indole/Benzothiophene: The most common bioisosteric replacement for the benzofuran scaffold is the indole or benzothiophene ring system. nih.gov The oxygen atom in the furan (B31954) ring is replaced by a nitrogen or sulfur atom, respectively. This change can significantly alter the molecule's hydrogen bonding capacity and electronic properties. For instance, the indole's N-H group can act as a hydrogen bond donor, an interaction not possible with the benzofuran's oxygen atom.

Benzofuran to Azabenzofurans: Introducing a nitrogen atom into the benzene (B151609) portion of the benzofuran scaffold creates azabenzofuran isomers. This modification can alter the molecule's dipole moment, solubility, and potential for specific interactions with biological targets.

Other Heterocyclic Cores: Depending on the desired properties, other scaffolds such as indazole, benzimidazole, or quinoline could be explored as potential replacements, provided they can maintain the crucial spatial arrangement of the substituents at the 2- and 3-positions.

Table 2: Scaffold Hopping and Bioisosteric Core Transformations

Original Scaffold Bioisosteric Scaffold Key Change Potential Impact on Properties
Benzofuran Indole Oxygen atom → Nitrogen atom (N-H) Introduces hydrogen bond donor capability
Benzothiophene Oxygen atom → Sulfur atom Alters electronics and lipophilicity
Indazole Furan ring → Pyrazole ring Changes aromatic system and H-bonding pattern

These strategies, from simple functional group tweaks to complete scaffold replacement, provide a powerful toolkit for medicinal chemists to optimize the properties of lead compounds based on the this compound structure.

Computational Chemistry in SAR Elucidation and Molecular Optimization

Computational chemistry provides powerful tools to understand the SAR of this compound derivatives at a molecular level and to guide the design of more potent and selective analogs. These in silico methods can predict biological activity, analyze binding modes, and assess the conformational preferences of molecules, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds.

For benzofuran derivatives, 2D and 3D-QSAR studies have been successfully employed. A typical QSAR study involves:

Data Set Preparation: A series of benzofuran analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., LogP, molar refractivity), electronic descriptors (e.g., partial charges, dipole moment), and topological or 3D descriptors (e.g., molecular shape, surface area).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For a series of this compound derivatives, a QSAR model could identify the optimal values for descriptors related to the size of the C-2 substituent or the electronic properties of the C-3 aroyl ring, guiding further synthesis.

In Silico Ligand Docking Studies with Potential Molecular Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique provides valuable insights into the binding mode and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The process for docking a this compound derivative involves:

Target Preparation: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or active site.

Ligand Preparation: Generating a low-energy 3D conformation of the benzofuran derivative.

Docking Simulation: Using a docking algorithm to systematically sample different conformations and orientations of the ligand within the target's binding site. The algorithm calculates a "docking score" for each pose, which estimates the binding affinity.

Analysis: The resulting poses are analyzed to identify the most likely binding mode and the key amino acid residues involved in the interaction.

For 2-aroylbenzofuran derivatives that act as human Monoamine Oxidase B (hMAO-B) inhibitors, molecular docking has revealed that the benzofuran scaffold and the 2-aroyl group fit into a hydrophobic cavity of the enzyme. bohrium.com The carbonyl oxygen of the aroyl group often forms a crucial hydrogen bond with a backbone N-H of a key residue in the active site. Such studies can explain the observed SAR and guide the design of derivatives with improved binding affinity.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations can simulate the dynamic behavior of the complex over time. MD simulations apply the principles of classical mechanics to calculate the motion of atoms in the system, providing a more realistic view of the binding process and the stability of the complex.

An MD simulation of a this compound derivative bound to its target can:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, one can assess the stability of the docked pose.

Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding, including subtle changes in side-chain orientations or larger conformational shifts.

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

These computational methods, when used in concert, provide a comprehensive framework for understanding the SAR of this compound derivatives and for the rational design of new molecules with optimized biological activity.

Preclinical Biological Investigations and Mechanistic Research on 2 Ethyl 3 O Anisoyl Benzofuran and Its Analogues

In Vitro Assessment of Antimicrobial Properties

The antimicrobial potential of benzofuran (B130515) derivatives has been a significant area of research, with studies exploring their efficacy against a range of pathogenic microbes.

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

Numerous studies have highlighted the antibacterial capabilities of benzofuran compounds. For instance, a series of newly synthesized benzofuran ester derivatives were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, other research has focused on developing benzofuran derivatives as potent antibacterial agents, recognizing the urgent need for new antibiotics due to increasing bacterial resistance. nih.gov

Investigations into the structure-activity relationship (SAR) of these compounds have revealed that certain chemical modifications can enhance their antibacterial potency. For example, the introduction of electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an aryl ring has been shown to increase antibacterial activity. nih.gov Conversely, the presence of electron-donating groups tends to weaken this activity. nih.gov

Some synthesized benzofuran derivatives have demonstrated a higher inhibitory effect against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov For example, 1-(thiazol-2-yl)pyrazoline derivatives have shown excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria. nih.gov Another study found that (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide inhibited the growth of both multidrug-resistant Acinetobacter baumannii (Gram-negative) and methicillin-resistant Staphylococcus aureus (MRSA, Gram-positive). nih.gov This particular compound was found to be bactericidal against A. baumannii and bacteriostatic against MRSA. nih.gov

The antimicrobial screening of various synthesized benzofuran derivatives has identified compounds with significant activity. For example, certain 2-bisaminomethylatedaurone benzofuran derivatives exhibited promising activity with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against a panel of bacteria including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Proteus vulgaris. nih.gov Furthermore, some aryl(benzofuran-2-yl) ketoxime derivatives have shown notable activity, with one compound being particularly effective against S. aureus with a MIC of 0.039 μg/mL. nih.gov

Interactive Table: Antibacterial Activity of Selected Benzofuran Analogues

Compound TypeBacterial Strain(s)Activity/MICReference
Benzofuran ester derivativesGram-positive & Gram-negativeVaried researchgate.net
1-(Thiazol-2-yl)pyrazolineGram-negative & Gram-positiveExcellent & Good nih.gov
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideA. baumannii (MDR), S. aureus (MRSA)16 μg/mL & 2 μg/mL nih.gov
2-Bisaminomethylatedaurone benzofuran derivativesB. subtilis, E. coli, S. aureus, K. pneumoniae, P. vulgaris25 μg/mL nih.gov
Aryl(benzofuran-2-yl) ketoxime derivativeS. aureus0.039 μg/mL nih.gov

Antifungal Efficacy against Opportunistic Fungal Strains

Benzofuran derivatives have also demonstrated significant potential as antifungal agents. Research has shown that these compounds can be effective against a variety of opportunistic fungal pathogens. For instance, certain benzofuran derivatives have exhibited notable activity against Candida albicans, a common cause of opportunistic infections. researchgate.netnih.gov

The mechanism of antifungal action for some benzofuran derivatives has been linked to the inhibition of fungal N-myristoyltransferase (Nmt). nih.gov Modification of the C-4 side chain of a lead benzofuran compound led to the identification of a potent and selective Candida albicans Nmt inhibitor. nih.gov Further modifications at the C-2 substituent resulted in a compound with in vivo antifungal activity. nih.gov

Structure-activity relationship studies have also been crucial in the development of antifungal benzofuran compounds. For example, benzofuran-5-ol (B79771) derivatives have been identified as potent antifungal agents, with some compounds completely inhibiting the growth of all tested fungal species at MIC levels ranging from 1.6-12.5 μg/mL. nih.gov Similarly, certain aryl(benzofuran-2-yl)ketoxime derivatives have shown good activity against C. albicans with MIC values between 0.625-2.5 μg/mL. nih.gov

A series of thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran nucleus were synthesized and screened for their antifungal activity. nih.gov Among the tested compounds, two derivatives, 4b and 4d, exhibited potential antifungal activity. nih.gov Other research has shown that some benzofuran derivatives display a broad spectrum of activity, with one of the most active compounds against Candida krusei and C. albicans having a MIC value of 31.25 μg/mL. nih.gov

Interactive Table: Antifungal Activity of Selected Benzofuran Analogues

Compound TypeFungal Strain(s)Activity/MICReference
Benzofuran-5-ol derivativesVarious fungal species1.6-12.5 μg/mL nih.gov
Aryl(benzofuran-2-yl)ketoxime derivativesC. albicans0.625-2.5 μg/mL nih.gov
Thiazolo[3,2-a]benzimidazole derivatives (4b, 4d)Not specifiedPotential activity nih.gov
2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoleC. krusei, C. albicans31.25 μg/mL nih.gov
Benzofuran derivatives targeting N-myristoyltransferaseC. albicansPotent inhibition nih.gov

Antitubercular Potential against Mycobacterium Species

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents, and benzofuran derivatives have shown promise in this area. nih.gov Various synthetic benzofuran analogues have been screened for their in vitro activity against Mycobacterium tuberculosis. nih.govjapsonline.com

One approach has involved the design of benzofuro[2,3-b]quinoline derivatives. nih.gov A series of these compounds, including 11-alkoxylated and 11-aminated derivatives, were synthesized and evaluated for their anti-TB activity. nih.gov Notably, 11-methoxybenzofuro[2,3-b]quinoline, 11-methylaminobenzofuro[2,3-b]quinoline, and 11-dimethylaminobenzofuro[2,3-b]quinoline demonstrated significant activity against the growth of M. tuberculosis, with MIC values of less than 0.20 μg/mL. nih.gov These compounds also exhibited low cytotoxicity, indicating a favorable selectivity index. nih.gov

In silico studies have also been employed to investigate the antitubercular potential of benzofuran derivatives. nih.gov Molecular docking analyses have suggested that derivatives of the benzofuran moiety can bind to key enzymes in M. tuberculosis, such as NarL, a transcriptional regulatory protein involved in the bacterium's adaptation to anaerobic conditions. nih.gov These findings suggest that benzofuran derivatives could be developed as novel antituberculosis drugs. nih.gov

Other research has focused on the synthesis and evaluation of 2-substituted-3H-benzofurobenzofurans. nih.gov One such compound, 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro [3,2-e] benzofuran, was found to be highly active against M. tuberculosis H37Rv with a MIC of 3.12 μg/mL and exhibited low cytotoxicity. nih.gov

Evaluation of Anticancer Activity in Established Cell Lines

The anticancer properties of benzofuran and its analogues have been extensively studied, revealing their potential to inhibit cancer cell growth and induce cell death through various mechanisms.

Cytotoxicity and Antiproliferative Studies in Human Cancer Cells

Benzofuran derivatives have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines. Studies have shown that these compounds can inhibit the growth of cancer cells in a dose-dependent manner. For example, a series of benzofuran-2-acetic methyl ester derivatives significantly inhibited the growth of human estrogen receptor-alpha positive (MCF-7 and T47D) and triple-negative (MDA-MB-231) breast cancer cells, without affecting normal breast epithelial cells. nih.gov

Similarly, novel benzofuran-2-carboxamide (B1298429) derivatives have been shown to exert concentration-dependent antiproliferative effects on tumor cell lines. nih.gov Some of these compounds exhibited selectivity, with one being particularly effective against the SK-BR-3 cell line and another showing selective effects on the SW620 colon cancer cell line. nih.gov

The cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranone derivatives has been evaluated against human oral tumor cell lines, including HSC-2, HSC-3, and HSG cells. nih.gov These compounds showed tumor-specific cytotoxic action, being highly resistant to normal human gingival fibroblasts. nih.gov The introduction of a fluorine atom to the benzofuranone structure generally enhanced the cytotoxic activity of these compounds. nih.gov

Furthermore, a study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one demonstrated cytotoxic activity in chronic myelogenous leukemia (K562), human prostate cancer (PC3), colorectal cancer (SW620), and human renal cell carcinoma (Caki-1) cell lines. nih.gov The introduction of a bromine atom into the benzofuran molecule was found to increase its cytotoxic potential. nih.gov

Interactive Table: Cytotoxicity of Selected Benzofuran Analogues

Compound TypeCancer Cell Line(s)EffectReference
Benzofuran-2-acetic methyl ester derivativesMCF-7, T47D, MDA-MB-231Growth inhibition nih.gov
Benzofuran-2-carboxamide derivativesSK-BR-3, SW620Antiproliferative nih.gov
2-Aminomethylene-3(2H)-benzofuranone derivativesHSC-2, HSC-3, HSGCytotoxic nih.gov
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivativesK562, PC3, SW620, Caki-1Cytotoxic nih.gov

Investigation of Apoptosis Induction and Cell Cycle Modulation

A key mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptotic pathways in various cancer cells. For instance, benzofuran-2-acetic ester derivatives were found to induce apoptosis in breast cancer cells, as evidenced by increased poly (ADP-ribose) polymerase cleavage and a higher Bax/Bcl-2 ratio. nih.gov

A synthetic derivative of benzofuran lignan (B3055560), referred to as Benfur, was shown to induce apoptosis in p53-positive cells. nih.gov This compound's pro-apoptotic effect was found to be predominantly dependent on p53. nih.gov Similarly, a novel benzofuran-isatin conjugate demonstrated pro-apoptotic activity in colorectal cancer cell lines, associated with the upregulation of p53. nih.gov This conjugate also induced apoptosis through the mitochondria-dependent pathway, as indicated by the downregulation of the anti-apoptotic marker Bcl-xl and the upregulation of pro-apoptotic markers Bax and cytochrome c. nih.gov

In addition to inducing apoptosis, benzofuran derivatives can also modulate the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation. The aforementioned benzofuran-2-acetic ester derivatives induced a G0/G1 cell cycle arrest in breast cancer cells. nih.gov This was associated with an enhanced expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1. nih.gov

The benzofuran lignan derivative, Benfur, caused a G2/M cell cycle arrest in Jurkat T-cells in a dose- and time-dependent manner. nih.gov This was accompanied by increased levels of p21, p27, and cyclin B. nih.gov The benzofuran-isatin conjugate also induced cell cycle arrest, at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells, along with the downregulation of cyclin A1. nih.gov

Neuropharmacological and Neuroprotective Research in Cellular Models

The benzofuran scaffold is a key feature in many compounds investigated for their potential in treating neurodegenerative disorders. Glutamate-mediated excitotoxicity, a process where excessive stimulation by the neurotransmitter glutamate (B1630785) leads to neuronal damage, is a critical factor in conditions like Alzheimer's and Parkinson's disease. nih.gov Research has explored the neuroprotective effects of various benzofuran derivatives in cellular models against such damage.

In one study, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their ability to protect primary cultured rat cortical cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.gov Several of these compounds demonstrated significant neuroprotective activity. nih.gov Notably, the derivative with a methyl (-CH3) substitution at the R2 position showed the most potent and effective neuroprotection, comparable to the known NMDA antagonist memantine. nih.gov Another derivative, featuring a hydroxyl (-OH) group at the R3 position, also exhibited marked anti-excitotoxic effects and was found to scavenge free radicals and inhibit lipid peroxidation, indicating additional antioxidant activity. nih.gov These findings suggest that specific substitutions on the benzofuran ring are crucial for neuroprotective action. nih.gov

Similarly, naturally occurring benzofuran-type stilbenes, such as moracin O, R, and P, isolated from Cortex Mori Radicis, have shown significant protective effects against glutamate-induced cell death in human neuroblastoma SK-N-SH cells. nih.gov Molecular docking studies suggest that these compounds may exert their effects by interacting with the metabotropic glutamate receptor 1 (mGluR1). nih.gov

Further research into 2-arylbenzofuran derivatives has identified them as potential multi-target agents for Alzheimer's disease. These compounds have demonstrated dual inhibitory activity against both cholinesterases (acetylcholinesterase and butyrylcholinesterase) and β-secretase (BACE1), enzymes centrally involved in the pathology of Alzheimer's. nih.gov The inclusion of multiple hydroxyl groups on the 2-arylbenzofuran core appears to enhance BACE1 inhibitory activity. nih.gov

Table 1: Neuroprotective Activity of Selected Benzofuran Derivatives

Compound ClassSpecific DerivativeCell ModelKey FindingReference
Benzofuran-2-carboxamidesCompound 1f (-CH3 at R2)Primary rat cortical cellsPotent neuroprotection against NMDA-induced excitotoxicity, comparable to memantine. nih.gov
Benzofuran-2-carboxamidesCompound 1j (-OH at R3)Primary rat cortical cellsMarked anti-excitotoxic effects and moderate antioxidant activity. nih.gov
Benzofuran-type stilbenesMoracin O, R, and PHuman neuroblastoma SK-N-SH cellsSignificant protection against glutamate-induced neurotoxicity. nih.gov
2-ArylbenzofuransCompound 20In vitro enzyme assaysPotent dual inhibitor of acetylcholinesterase (IC50 = 0.086 µM) and BACE1. nih.gov

Anti-inflammatory and Antioxidant Activity Studies

The anti-inflammatory and antioxidant properties of benzofuran derivatives have been a significant area of research. A study on a close structural analogue, 3-acetamido-2-p-anisoyl benzofuran, demonstrated significant anti-inflammatory activity in acute inflammation models in rats, including carrageenan-induced paw edema and turpentine-induced peritonitis. ijbcp.comijbcp.com

The broader class of benzofuran derivatives has also been extensively studied for these properties. For instance, a series of 5-acyl-3-substituted-benzofuran-2(3H)-ones were found to improve adjuvant-induced arthritis in rats. nih.gov These compounds exhibited a dual inhibition of both cyclooxygenase (CO) and lipoxygenase (LO) pathways, which are critical in the inflammatory process. nih.gov

Furthermore, newly synthesized benzofuran-pyrazole hybrid molecules have shown substantial anti-inflammatory effects, evaluated by their ability to stabilize human red blood cell membranes, with some compounds showing stabilization percentages ranging from 86.70% to 99.25%. researchgate.netnih.gov Many of these hybrids also demonstrated high antioxidant activity by effectively scavenging DPPH free radicals. researchgate.netnih.gov The antioxidant potential of benzofurans is well-documented, with some studies noting that the transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity. nih.gov Various synthetic benzofuran derivatives have shown very good antioxidant activity in DPPH assays. nih.gov

Table 2: Anti-inflammatory and Antioxidant Activity of Benzofuran Analogues

Compound/ClassAssay/ModelKey ResultReference
3-acetamido-2-p-anisoyl benzofuranCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity. ijbcp.com
Benzofuran-pyrazole hybridsHRBC membrane stabilizationStabilization percentages up to 99.25%. researchgate.netnih.gov
Benzofuran-pyrazole hybridsDPPH radical scavengingScavenging percentages up to 90.52%. researchgate.netnih.gov
5-acyl-3-substituted-benzofuran-2(3H)-onesAdjuvant-induced arthritis in ratsDual inhibition of cyclooxygenase and lipoxygenase pathways. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The benzofuran core structure has been utilized as a scaffold for designing inhibitors of various enzymes and modulators of receptors, highlighting its versatility in medicinal chemistry.

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial survival and are validated targets for antibiotics. Recent research has focused on designing novel inhibitors to combat rising antibiotic resistance. Benzofuran-pyrazole hybrid compounds have been synthesized and evaluated for their ability to inhibit E. coli DNA gyrase B. researchgate.netnih.govpreprints.orgmdpi.com One particular compound from this series demonstrated notable inhibition of E. coli DNA gyrase B with an IC50 value of 9.80 µM, which is comparable to the reference drug ciprofloxacin. researchgate.netnih.govmdpi.com In silico docking studies supported this finding, showing a good fit of the compound within the enzyme's active site. preprints.org

Table 3: DNA Gyrase B Inhibition by a Benzofuran-Pyrazole Derivative

Compound ClassEnzyme TargetKey Result (IC50)Reference
Benzofuran-pyrazole hybrid (Compound 9)E. coli DNA gyrase B9.80 µM researchgate.netnih.govmdpi.com

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens and a major target for the treatment of hormone-dependent breast cancer. mdpi.com The benzofuran scaffold has been successfully used to develop potent aromatase inhibitors. nih.gov For instance, a series of 1-[(benzofuran-2-yl)phenylmethyl]-triazoles and -tetrazoles have been synthesized and shown to be potent competitive inhibitors of human placental aromatase. capes.gov.br

More recent work has focused on developing extended 4th generation pyridine-based aromatase inhibitors featuring a benzofuran-2-yl pharmacophore. nih.gov These compounds are designed for dual binding to both the heme iron and the enzyme's access channel. Modifications, such as adding longer chain substituents like but-2-ynyloxy and pent-2-ynyloxy to the benzofuran ring, have been explored. nih.gov Several of these derivatives exhibited potent aromatase inhibition with IC50 values in the low nanomolar range, comparable to the clinically used drug letrozole (B1683767). nih.gov For example, the 4-bromo-substituted derivative with a 6-O-but-2-ynyloxy chain (10c) showed an IC50 of 0.83 nM, while letrozole had an IC50 of 0.70 nM. nih.gov

Table 4: Aromatase (CYP19A1) Inhibitory Activity of Selected Benzofuran Derivatives

Compound ClassSpecific DerivativeAromatase IC50 (nM)Reference
Benzofuran pyridyl derivatives10c: (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol0.83 nih.gov
Benzofuran pyridyl derivatives10b: (4-chlorophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol1.05 nih.gov
Benzofuran pyridyl derivatives11b: (4-chlorophenyl)(6-(pent-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol0.92 nih.gov
Reference DrugLetrozole0.70 nih.gov

Cannabinoid Receptor Ligand Binding and Functional Activity

While direct studies on the cannabinoid receptor binding and functional activity of 2-Ethyl-3-(o-anisoyl)benzofuran are not extensively reported in publicly available literature, research on analogous benzofuran and 2,3-substituted 1-benzo[b]thiophene derivatives provides significant insights into the potential of this chemical class as cannabinoid receptor modulators. The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a key therapeutic target for a multitude of pathological conditions.

Investigations into various benzofuran derivatives have established the scaffold as a viable framework for developing cannabinoid receptor ligands. For instance, a dissertation on the design and synthesis of benzofuran ligands, starting from a tetrahydrocannabinol (THC) analogue, led to the discovery of a benzofuran derivative with a notable binding affinity of 78.4 nM for the CB2 receptor and a 28-fold selectivity over the CB1 receptor. nih.gov This highlights the potential for developing peripherally selective cannabinoid agonists with the benzofuran core, which could circumvent the psychoactive effects associated with CB1 receptor activation in the central nervous system.

Further studies on 2,3-substituted 1-benzo[b]thiophenes and benzofurans have identified these as novel agonists for the CB1 receptor. researchgate.net These investigations have begun to elucidate the structure-activity relationships (SAR) crucial for potent cannabinoid activity. Key structural features for high CB1 affinity in these series include a bicyclic (naphthyl) substituent at the 3-position and a small substituent (like hydrogen) at the 2-position. researchgate.net The nature of the substituent at the 2-aroyl moiety and elsewhere on the benzofuran ring also plays a critical role in determining both the affinity and the functional activity (agonist, antagonist, or inverse agonist) at both CB1 and CB2 receptors. nih.gov

In one study, the introduction of an N-hydroxyacrylamide or N-hydroxypropiolamide at the 5-position of the 2-aroylbenzo[b]furan skeleton was explored. While these compounds were primarily investigated for other activities, this demonstrates the chemical tractability of modifying the benzofuran core to modulate biological activity. nih.govmdpi.comnih.gov Research on 2,3-dihydro-1-benzofuran derivatives has also yielded potent and selective CB2 agonists, further underscoring the versatility of the benzofuran scaffold in targeting the endocannabinoid system. nih.gov

The collective findings from these studies on analogous compounds suggest that this compound likely possesses some degree of affinity for cannabinoid receptors. The ethyl group at the 2-position and the o-anisoyl group at the 3-position would be key determinants of its binding profile and functional activity. The methoxy (B1213986) group on the anisoyl ring, in particular, could influence receptor interaction through hydrogen bonding or steric effects. However, without direct experimental data, its precise affinity (Ki) and efficacy (EC50, Emax) at CB1 and CB2 receptors remain to be determined.

Table 1: Cannabinoid Receptor Binding Affinity of Selected Benzofuran Analogues

Compound/Analogue Type Receptor Binding Affinity (Ki) Source
Benzofuran Analogue CB2 78.4 nM nih.gov
11-hydroxy-CBN (metabolite) CB1 38 ± 7.2 nM lumirlab.com
11-hydroxy-CBN (metabolite) CB2 26.6 ± 5.5 nM lumirlab.com
DMH homolog of 11-hydroxycannabinol CB1 100 ± 50 pM lumirlab.com
DMH homolog of 11-hydroxycannabinol CB2 200 ± 40 pM lumirlab.com
4-bromopyrrole derivative CB1/CB2 Comparable to Win-55,212-2 mdpi.com

This table presents data for analogues and related compounds to illustrate the potential of the benzofuran scaffold, as direct data for this compound is not available.

Investigation of Other Preclinical Biological Effects (e.g., antiviral, antiplatelet)

Beyond their potential interaction with cannabinoid receptors, benzofuran derivatives, including those with a 2-aroyl structure, have been investigated for a range of other preclinical biological effects, most notably antiviral and antiplatelet activities.

Antiviral Activity:

Recent research has identified benzofuran derivatives as a novel chemical scaffold for the development of broad-spectrum antiviral agents. A study focusing on the Stimulator of Interferon Genes (STING) pathway, a crucial component of the innate immune response to viral infections, discovered that certain benzofuran derivatives act as STING agonists. nih.gov This activation of STING leads to the induction of type I interferons (IFN-I), which in turn triggers an antiviral state in host cells.

In this study, several benzofuran derivatives were shown to induce IFN-β transcription in a STING-dependent manner. The most promising compounds demonstrated efficacy against human coronavirus 229E (HCoV-229E) with EC50 values in the micromolar range. Furthermore, these compounds were found to inhibit the replication of the more pathogenic SARS-CoV-2 at nanomolar concentrations in human lung cells. The antiviral mechanism was confirmed to be IFN-dependent, as the compounds induced the nuclear localization of phospho-IRF3, a key step in the IFN signaling cascade, and were inactive in cells lacking the ability to produce interferons. nih.gov These findings position 2-aroylbenzofurans as potential host-targeting antivirals, which are less prone to the development of viral resistance.

Table 2: Antiviral Activity of Benzofuran Derivatives against Coronaviruses

Virus Cell Line Activity Metric Value Source
Human Coronavirus 229E BEAS-2B, MRC-5 EC50 µM range nih.gov
SARS-CoV-2 BEAS-2B, Calu-3 EC50 nM concentrations nih.gov

This table highlights the antiviral potential of the benzofuran scaffold based on a study of its derivatives.

Antiplatelet Activity:

The investigation of the antiplatelet effects of 2-aroylbenzofurans specifically is an area with limited direct evidence. However, studies on other classes of benzofuran derivatives and related heterocyclic compounds suggest that this scaffold could be a source of antiplatelet agents. For instance, research on acylphloroglucinol derivatives, which share some structural similarities with the aroyl moiety, has demonstrated inhibitory effects on platelet aggregation induced by collagen and arachidonic acid (AA). nih.gov

In a separate line of research, 2-benzoylaminobenzoate analogs have been synthesized and shown to selectively inhibit AA-induced platelet aggregation, with a proposed mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, which would reduce thromboxane (B8750289) B2 formation. nih.gov While these compounds are not direct analogues of this compound, they indicate that the benzoyl moiety can be a key pharmacophoric element for antiplatelet activity. The potential for 2-aroylbenzofurans to exhibit antiplatelet effects is plausible but requires direct experimental validation to determine their efficacy and mechanism of action in this context.

Cellular and Molecular Mechanisms of Action of this compound Analogs

Investigations into the cellular and molecular mechanisms of action of 2-aroylbenzofuran analogues have revealed their ability to interact with fundamental cellular processes, particularly those involved in cell division and neurotransmission.

Antimicrotubule Activity:

A significant body of research has focused on the anticancer potential of 2-aroylbenzofuran derivatives, with a primary mechanism of action identified as the inhibition of microtubule polymerization. nih.govmdpi.comnih.gov Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, including the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

Studies on novel 2-aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives have shown that these compounds can exhibit potent antiproliferative activity against a range of human cancer cell lines, with IC50 values in the nanomolar range. mdpi.comnih.gov The mechanism underlying this cytotoxicity was found to be the inhibition of tubulin polymerization. This leads to a disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death). mdpi.com The number and position of methoxy substituents on the 2-aroyl ring, as well as substituents on the benzofuran core, have been shown to significantly influence the antiproliferative and tubulin polymerization inhibitory activities. mdpi.comnih.gov

Inhibition of Monoamine Oxidase B (MAO-B):

Another important molecular target identified for 2-aroylbenzofurans is human monoamine oxidase B (hMAO-B). MAO-B is a key enzyme in the catabolism of neurotransmitters, such as dopamine (B1211576). Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.

A study on a library of 2-aroylbenzofuran derivatives demonstrated that these compounds can act as potent and selective inhibitors of hMAO-B, with some analogues exhibiting IC50 values in the low nanomolar range (as low as 8.2 nM). In contrast, the corresponding 2-aroylbenzofuran-3-ols were largely inactive, highlighting the importance of the specific 2-aroylbenzofuran scaffold for this activity. Molecular modeling studies have provided insights into the binding modes of these compounds within the active site of hMAO-B, elucidating the molecular determinants of their high potency and selectivity. Furthermore, these compounds have shown neuroprotective effects in cellular models of neurotoxicity, suggesting their potential as disease-modifying agents for neurodegenerative disorders.

Future Research Trajectories and Broader Academic Implications of 2 Ethyl 3 O Anisoyl Benzofuran Studies

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of benzofuran (B130515) derivatives is a mature field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally benign methodologies. researchgate.net Traditional synthetic routes can be effective but may rely on harsh conditions or produce significant waste. Future research will likely focus on adapting modern synthetic strategies to produce 2-Ethyl-3-(o-anisoyl)benzofuran and its analogs.

Key areas for development include:

Catalytic Strategies : Transition-metal catalysis, particularly using palladium and copper, has become a powerful tool for constructing the benzofuran core. acs.orgnih.gov Future efforts could focus on developing novel catalytic systems that offer higher yields and selectivity. researchgate.net The use of a recyclable palladium-on-carbon (Pd/C) catalyst, for instance, presents a sustainable option that is stable, easy to handle, and allows for reuse. chemistryviews.org

Green Chemistry Approaches : The principles of green chemistry are increasingly important in chemical synthesis. This includes the use of eco-friendly solvents like deep eutectic solvents (DES), one-pot reactions that reduce intermediate workup steps, and metal-free synthesis pathways. acs.orgnih.govacs.org For example, a transition metal-free, three-step protocol has been successfully used for the scalable synthesis of benzofuran-6-carboxylic acid, demonstrating the potential for greener routes. acs.org

Novel Bond Formations : Research into new ways to form the critical C-C and C-O bonds of the benzofuran ring, such as through intramolecular cyclization of electron-rich aryl ketones, continues to provide more direct and efficient synthetic pathways. nih.gov

Table 1: Comparison of Synthetic Approaches for Benzofuran Scaffolds

Methodology Description Advantages
Traditional Synthesis Often involves multi-step processes with stoichiometric reagents and potentially harsh conditions. Well-established and understood protocols.
Transition-Metal Catalysis Utilizes catalysts like palladium, copper, and nickel to facilitate C-O and C-C bond formation, often via cross-coupling reactions. acs.orgnih.gov High efficiency, good functional group tolerance, and ability to create complex structures. researchgate.net
Sustainable/Green Synthesis Employs principles like one-pot reactions, recyclable catalysts (e.g., Pd/C), and environmentally benign solvents. chemistryviews.orgacs.org Reduced waste, lower environmental impact, increased safety, and potential for cost savings.

| Photochemical Reactions | Uses light energy to drive the cyclization process to form the benzofuran ring. | Can offer unique reactivity and fewer by-products. rsc.org |

Advanced Mechanistic Elucidation using Omics Technologies (e.g., Proteomics, Metabolomics)

Understanding the precise mechanism of action is crucial for the development of any bioactive compound. While preliminary biological activity might be established, a deeper insight into how a molecule like this compound interacts with cellular systems is necessary. Omics technologies provide a powerful, unbiased approach to achieve this. omicstutorials.comyoutube.com

Proteomics : This technology can identify the protein targets that a compound interacts with. youtube.com By treating cells with this compound and analyzing changes in the proteome (e.g., protein expression levels, post-translational modifications), researchers can identify the specific enzymes, receptors, or signaling proteins that are affected. This is essential for moving beyond phenotypic screening to target-based drug discovery. youtube.comfrontlinegenomics.com

Metabolomics : This approach analyzes the complete set of small-molecule metabolites within a biological system. nih.gov It can reveal how a compound alters cellular metabolism, providing clues about the pathways it perturbs. researchgate.net For a benzofuran derivative, this could uncover effects on energy metabolism, lipid synthesis, or other pathways relevant to its observed bioactivity.

Integrated Multi-Omics : The most comprehensive understanding comes from integrating data from genomics, transcriptomics, proteomics, and metabolomics. omicstutorials.comfrontlinegenomics.com This systems-biology approach can build a detailed picture of the compound's cellular effects, identify biomarkers for its activity, and predict potential off-target effects. frontlinegenomics.com

Expansion of SAR and Computational Studies to Novel Benzofuran Chemotypes

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. drugdesign.org For benzofuran derivatives, SAR studies have revealed key structural requirements for activities like anticancer effects. semanticscholar.orgmdpi.com

Future research on this compound would involve:

Systematic Structural Modification : Creating a library of analogs by modifying the ethyl group at the C-2 position, the o-anisoyl group at the C-3 position, and by adding various substituents to the benzene (B151609) ring. For instance, studies have shown that substitutions at the C-2 position can be crucial for cytotoxic activity. mdpi.comnih.gov The position of halogen atoms on the benzofuran ring is also a critical determinant of biological activity. mdpi.com

Computational Modeling : Advanced computational techniques can accelerate the drug design process.

3D-QSAR (Quantitative Structure-Activity Relationship) : Models like CoMFA and CoMSIA can be developed to predict the biological activity of new molecules and identify the key steric and electronic features required for potency. researchgate.net

Molecular Docking : These simulations can predict how benzofuran derivatives bind to specific protein targets, helping to explain their mechanism of action at a molecular level and guide the design of more potent inhibitors. researchgate.netresearchgate.net

By combining synthesis and computational studies, researchers can rationally design novel benzofuran chemotypes based on the this compound scaffold with improved potency, selectivity, and pharmacokinetic properties.

Utilization of this compound and Analogs as Chemical Probes for Target Validation

High-quality chemical probes are indispensable tools for interrogating complex biological systems. youtube.com A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells or in vivo.

Once the biological target of this compound is identified (e.g., through proteomics), the compound and its analogs can be optimized to create potent and selective chemical probes. This involves:

Improving Selectivity : Modifying the structure to minimize interactions with other, off-target proteins.

Introducing Reporter Tags : Attaching fluorescent dyes or affinity tags (like biotin) to the molecule. This allows for visualization of the target protein within the cell or for its isolation and identification.

Using these probes, researchers can validate whether modulating the identified target produces a desired therapeutic effect, a critical step in the drug discovery pipeline. youtube.com

Contributions to the Understanding of Structure-Function Relationships in Heterocyclic Scaffolds

Heterocyclic compounds form the structural basis for a majority of all biologically active molecules and approved drugs. nih.govresearchgate.net Scaffolds like benzofuran are considered "privileged structures" because they are capable of binding to multiple biological targets with high affinity. nih.gov

Each detailed study of a specific derivative, such as this compound, contributes to the broader, fundamental understanding of structure-function relationships in heterocyclic chemistry. researchgate.net By systematically analyzing how changes in substituents and their positions on the benzofuran core affect biological outcomes, medicinal chemists can develop predictive models and design principles. This knowledge is transferable and can accelerate the development of other drugs based on benzofuran or even different heterocyclic scaffolds. researchgate.net

Interdisciplinary Research Synergies in Benzofuran Chemistry and Biology

The journey of a compound from initial synthesis to a potential therapeutic agent or research tool is inherently interdisciplinary. The study of this compound exemplifies the need for synergy between different scientific fields:

Organic and Medicinal Chemistry : For the design, synthesis, and optimization of the compounds. mdpi.com

Molecular and Cell Biology : For conducting biological assays, understanding the cellular context of the compound's activity, and elucidating pathways.

Computational Chemistry and Bioinformatics : For molecular modeling, SAR analysis, and interpreting large datasets from omics studies. researchgate.net

Pharmacology : To study the effects of the compounds in vivo, including their efficacy, safety, and pharmacokinetic properties.

Future breakthroughs in the field will depend on fostering these collaborations, allowing for a comprehensive and multi-faceted approach to understanding and utilizing the therapeutic potential of benzofuran derivatives.

Table 2: Compound Names Mentioned

Compound Name
This compound
Benzofuran-6-carboxylic acid
Amiodarone
Bufuralol
7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105)
Combretastatin
Cis-platin
2-amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl) benzofuran-4-yl acetate (B1210297) (ACDB)
BL-038

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-Ethyl-3-(o-anisoyl)benzofuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenols with β-methoxy-γ-ketoesters under acidic conditions (e.g., HClO₄) to form the benzofuran core, followed by selective functionalization at C-2 and C-3 positions . Reaction temperature, solvent polarity, and catalyst choice (e.g., 3-chloroperoxybenzoic acid for sulfoxide formation) critically impact regioselectivity and purity. Purification via column chromatography (hexane/ethyl acetate gradients) and recrystallization (acetone evaporation) is recommended .

Q. How can X-ray crystallography be utilized to determine the structural features and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals planarity of the benzofuran ring (mean deviation ~0.005 Å) and dihedral angles between substituents (e.g., 86.38° between benzofuran and aryl rings). Hydrogen bonding (O–H⋯O) and π-π interactions (interplanar distances 3.46–3.71 Å) stabilize the crystal lattice. Disorder in sulfinyl groups requires refinement with split occupancy models .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Cell-based luciferase reporter assays (e.g., HCV NS5B polymerase inhibition) and enzyme inhibition assays (e.g., urease or kinase targets) are common. Use EC₅₀/CC₅₀ ratios to assess selectivity. For antibacterial activity, microdilution assays (MIC determination) against Gram-positive/negative strains are recommended .

Advanced Research Questions

Q. How can conflicting bioactivity data for benzofuran derivatives be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or pharmacokinetic factors (e.g., metabolic instability). Address by:

  • Standardizing assay conditions (e.g., uniform cell lines, incubation times).
  • Profiling metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 models).
  • Using orthogonal techniques like isothermal titration calorimetry (ITC) to validate binding .

Q. What computational strategies are effective in predicting the pharmacological properties and binding modes of this compound analogs?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER/CHARMM) to map interactions with targets like URAT1 or viral polymerases . DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties influencing reactivity. ADMET prediction tools (e.g., SwissADME) assess solubility, bioavailability, and toxicity .

Q. How can substituent variations at the C-2 and C-3 positions modulate selectivity in enzyme inhibition?

  • Methodological Answer : Electron-withdrawing groups (e.g., fluoro, sulfinyl) at C-3 enhance hydrogen bonding with catalytic residues, while C-2 ethyl groups improve hydrophobic packing. Systematic SAR via focused libraries (e.g., 45 compounds) identifies optimal substituents for target selectivity .

Q. What are the challenges in optimizing the pharmacokinetic profile of this compound derivatives, and what formulation strategies improve bioavailability?

  • Methodological Answer : Poor aqueous solubility is a major limitation. Strategies include:

  • Prodrug design (e.g., esterification of carboxyl groups).
  • Nanoformulations (liposomes or cyclodextrin complexes).
  • Co-crystallization with solubility-enhancing coformers (e.g., succinic acid) .

Q. How do crystallization conditions impact the polymorphic forms of this compound, and what analytical techniques validate polymorph purity?

  • Methodological Answer : Solvent choice (e.g., acetone vs. benzene) and evaporation rates influence polymorphism. Validate using:

  • Powder X-ray diffraction (PXRD) to identify distinct crystal phases.
  • Differential scanning calorimetry (DSC) to detect melting point variations.
  • Solid-state NMR to confirm molecular packing .

Safety and Handling

Q. What are the best practices for handling and storing this compound to prevent degradation under laboratory conditions?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use gloveboxes for air-sensitive reactions. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. PPE (nitrile gloves, safety goggles) is mandatory .

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